molecular formula C15H20O5 B191037 8-Deoxy-11,13-dihydroxygrosheimin CAS No. 83551-03-5

8-Deoxy-11,13-dihydroxygrosheimin

Cat. No. B191037
CAS RN: 83551-03-5
M. Wt: 280.32 g/mol
InChI Key: XJUFXNXZZRHROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Deoxy-11,13-dihydroxygrosheimin, also known as DDHG, is a natural product that has been isolated from the leaves of the plant Swertia chirayita. DDHG has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Isolation and Structural Determination

8-Deoxy-11,13-dihydroxygrosheimin is a compound identified from Cynara scolymus L. (artichoke leaves). Its isolation and structural elucidation were achieved using spectroscopic methods and chemical correlations. This foundational research serves as a critical starting point for further investigations into the compound's properties and potential applications (Barbetti et al., 1993).

Biomolecular Studies

Several studies have explored the role of similar compounds in biomolecular contexts. For instance, 8-hydroxy-2'-deoxyguanosine, an oxidative DNA adduct, has been studied for its influence on human DNA methyltransferase function and as a biomarker of oxidative DNA damage (Turk et al., 1995). Another example is the RNA-cleaving 8-17 deoxyribozyme, which offers insights into DNA catalysts and could provide a basis for further exploration of deoxyribozyme mechanisms (Bonaccio et al., 2004).

Electrochemical Sensing and DNA Damage

Electrochemical sensors for 8-hydroxy-2'-deoxyguanosine have been developed, demonstrating the importance of such compounds in detecting oxidative DNA damage. These sensors, using single-stranded DNA functionalized graphene or multi-walled carbon nanotubes, highlight the potential for monitoring oxidative DNA damage in real samples, which could be relevant for understanding the broader implications of compounds like 8-Deoxy-11,13-dihydroxygrosheimin (Jia et al., 2015); (Guo et al., 2016).

Oxidative Stress and Disease Biomarkers

The role of related compounds as biomarkers for oxidative stress and disease is well-established. For example, 8-OHdG is a critical biomarker for assessing oxidative DNA damage and has been used for risk assessment of various cancers and degenerative diseases (Valavanidis et al., 2009).

Methodologies for Analysis

The development of methodologies for analyzing similar compounds in biological samples, such as urine and DNA, using techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry, underscores the significance of these compounds in biomolecular research and diagnostics (Martinis et al., 2002); (Lin et al., 2004).

properties

CAS RN

83551-03-5

Product Name

8-Deoxy-11,13-dihydroxygrosheimin

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione

InChI

InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3

InChI Key

XJUFXNXZZRHROZ-UHFFFAOYSA-N

SMILES

CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O

Canonical SMILES

CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O

melting_point

215-218°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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